molecular formula C20H20N2O6 B14453025 1,4-Bis(endothalimido)-2-butyne CAS No. 73806-09-4

1,4-Bis(endothalimido)-2-butyne

Cat. No.: B14453025
CAS No.: 73806-09-4
M. Wt: 384.4 g/mol
InChI Key: PHDHWFLOCQBQQA-UHFFFAOYSA-N
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Description

1,4-Bis(endothalimido)-2-butyne (CAS: NSC 191831) is a bicyclic organic compound characterized by two 3,6-endoxohexahydrophthalimide groups connected via a 2-butyne backbone. Its systematic IUPAC name is N,N'-(2-Butynylene)bis(3,6-endoxohexahydrophthalimide), reflecting its rigid, fused-ring imide structure . The compound’s key features include:

  • Molecular framework: A central butyne (C≡C) linkage flanked by two endothalimide moieties, which are bicyclic structures containing oxygen and nitrogen heteroatoms.
  • Functional groups: The endothalimide groups confer high thermal stability and resistance to hydrolysis, making the compound suitable for applications requiring structural rigidity.

Properties

CAS No.

73806-09-4

Molecular Formula

C20H20N2O6

Molecular Weight

384.4 g/mol

IUPAC Name

2-[4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)but-2-ynyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C20H20N2O6/c23-17-13-9-3-4-10(27-9)14(13)18(24)21(17)7-1-2-8-22-19(25)15-11-5-6-12(28-11)16(15)20(22)26/h9-16H,3-8H2

InChI Key

PHDHWFLOCQBQQA-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C(C1O2)C(=O)N(C3=O)CC#CCN4C(=O)C5C6CCC(C5C4=O)O6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(endothalimido)-2-butyne typically involves the reaction of endothalimide derivatives with butyne. One common method is the reaction of 1,4-dibromo-2-butyne with potassium phthalimide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(endothalimido)-2-butyne can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1,4-Bis(endothalimido)-2-butyne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,4-Bis(endothalimido)-2-butyne involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, including signal transduction and gene expression.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between 1,4-Bis(endothalimido)-2-butyne and its analogs:

Compound Name Molecular Formula Functional Groups Key Properties Applications Safety Data Availability
This compound Likely C₂₀H₁₈N₂O₄ Bicyclic imides, alkyne backbone High rigidity, thermal stability Specialized synthesis, pharmaceuticals* Limited
1,4-Diacetoxy-2-butyne C₈H₁₀O₄ Acetate esters, alkyne Hydrolyzable esters, moderate reactivity Polymer intermediates, deuterated analogs Moderate
1,4-Dichloro-2-butyne C₄H₄Cl₂ Chlorine substituents, alkyne Electrophilic reactivity, volatility Pesticide precursors, crosslinking agents EPA-regulated
1,4-Bis(2-hydroxyethoxy)-2-butyne C₈H₁₂O₄ Hydroxyethoxy ethers, alkyne High polarity, water solubility Surfactants, solvent additives GHS-compliant

*Applications inferred from structural analogs and functional groups.

Reactivity and Stability

  • Endothalimido derivative : The bicyclic imide groups enhance steric hindrance, reducing susceptibility to nucleophilic attack compared to esters (diacetoxy) or chlorides (dichloro). This stability is advantageous in high-temperature applications .
  • Diacetoxy-2-butyne : Acetate groups act as leaving groups, enabling nucleophilic substitution reactions. Deuterated forms (e.g., 2-Butyne-1,4-diol-d4 diacetate) suggest use in kinetic or metabolic studies .
  • Dichloro-2-butyne : Chlorine’s electronegativity increases electrophilicity, making it reactive in crosslinking or alkylation processes. Its EPA registration (STOREt code 77979) indicates environmental monitoring .
  • Hydroxyethoxy derivative : Polar ether and hydroxyl groups enhance solubility in aqueous systems, favoring use in emulsifiers or coatings .

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